Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Overview
Description
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes an oxetane ring, a piperidine ring, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves the reaction of benzyl chloroformate with 1-(oxetan-3-yl)piperidine-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while reduction reactions may produce piperidine derivatives.
Scientific Research Applications
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxetane ring and piperidine ring may play a role in its biological activity by interacting with enzymes or receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate include:
- Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- Benzyl N-[1-(oxetan-3-yl)piperidin-4-yl]methyl carbamate
Uniqueness
This compound is unique due to its specific combination of an oxetane ring, a piperidine ring, and a carbamate group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
benzyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-4-2-1-3-5-13)17-14-6-8-18(9-7-14)15-11-20-12-15/h1-5,14-15H,6-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYCLXSCYGRALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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